Cas no 2121-08-6 ((1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride)
![(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride structure](https://ja.kuujia.com/scimg/cas/2121-08-6x500.png)
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 化学的及び物理的性質
名前と識別子
-
- (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride
- (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
- MFCD28891672
- (1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride
- 2121-08-6
- EN300-20879961
-
- インチ: 1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1
- InChIKey: NTGJEGQLBWHVQV-VJRYUMJJSA-N
- ほほえんだ: Cl.Cl.N12CCCC[C@H]1[C@H]1CNC[C@@H](C2)C1
計算された属性
- せいみつぶんしりょう: 252.1160041g/mol
- どういたいしつりょう: 252.1160041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 193
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20879961-1.0g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride |
2121-08-6 | 95% | 1g |
$1458.0 | 2023-05-31 | |
Aaron | AR024SQK-1g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 1g |
$2030.00 | 2025-02-15 | |
Aaron | AR024SQK-250mg |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 250mg |
$1017.00 | 2025-02-15 | |
1PlusChem | 1P024SI8-1g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 1g |
$303.00 | 2023-12-19 | |
Enamine | EN300-20879961-0.05g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride |
2121-08-6 | 95% | 0.05g |
$338.0 | 2023-05-31 | |
Enamine | EN300-20879961-0.1g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride |
2121-08-6 | 95% | 0.1g |
$505.0 | 2023-05-31 | |
Aaron | AR024SQK-50mg |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 50mg |
$490.00 | 2025-02-15 | |
Aaron | AR024SQK-5g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 5g |
$5836.00 | 2023-12-15 | |
Aaron | AR024SQK-100mg |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride |
2121-08-6 | 95% | 100mg |
$720.00 | 2025-02-15 | |
Enamine | EN300-20879961-0.25g |
(1R,2S,9S)-7,11-diazatricyclo[7.3.1.0,2,7]tridecane dihydrochloride |
2121-08-6 | 95% | 0.25g |
$721.0 | 2023-05-31 |
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochlorideに関する追加情報
Recent Advances in the Study of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; Dihydrochloride (CAS: 2121-08-6)
The compound (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride (CAS: 2121-08-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and potential clinical applications.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of complex bioactive molecules. Its tricyclic structure, featuring a diazatricyclic core, provides a rigid scaffold that is conducive to binding with various biological targets. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and ring-closing metathesis, to optimize the yield and purity of this compound. These advancements have facilitated its broader use in drug discovery programs.
Pharmacological investigations have revealed that (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride exhibits promising activity as a modulator of neurotransmitter receptors. In vitro and in vivo studies have demonstrated its affinity for specific subtypes of G-protein-coupled receptors (GPCRs), particularly those involved in neurological disorders such as Parkinson's disease and schizophrenia. The compound's ability to cross the blood-brain barrier further enhances its potential as a central nervous system (CNS) therapeutic agent.
In addition to its neurological applications, recent research has explored the compound's utility in oncology. Preliminary data suggest that it may act as an inhibitor of certain kinases implicated in tumor growth and metastasis. Mechanistic studies are underway to elucidate its precise mode of action and to identify potential synergies with existing chemotherapeutic agents. These findings could pave the way for novel combination therapies in cancer treatment.
Despite these promising developments, challenges remain in the clinical translation of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride. Issues such as pharmacokinetic optimization, toxicity profiling, and scalable synthesis need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and to advance the compound into preclinical and clinical trials.
In conclusion, (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane; dihydrochloride represents a versatile and pharmacologically active molecule with broad therapeutic potential. Continued research into its mechanisms of action and therapeutic applications will be critical to unlocking its full value in drug development. This briefing underscores the importance of interdisciplinary collaboration and innovation in advancing this compound from the bench to the bedside.
2121-08-6 ((1R,2S,9S)-7,11-Diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride) 関連製品
- 89852-91-5(1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)
- 1428378-69-1(3-(benzyloxy)-N-2-(thiophen-2-yl)ethyl-1,2-oxazole-5-carboxamide)
- 2104882-74-6(2-(3-methylpyrazin-2-yl)acetaldehyde)
- 2138558-80-0(4,4-Dimethyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 21539-55-9(Methyl 3-(tert-butylamino)propanoate)
- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)
- 1396875-12-9(4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]-1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine)
- 1284265-31-1(alpha-Cyclohexyl-2,6-difluoro-4-methoxybenZenemethanol)
- 1804254-85-0(1-Bromo-3-(3-bromo-4-iodophenyl)propan-2-one)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)



